molecular formula C18H16ClN7O B2757357 N-(1-(1-(4-氯苯基)-1H-吡唑并[3,4-d]嘧啶-4-基)-3-甲基-1H-吡唑-5-基)丙酰胺 CAS No. 1007047-14-4

N-(1-(1-(4-氯苯基)-1H-吡唑并[3,4-d]嘧啶-4-基)-3-甲基-1H-吡唑-5-基)丙酰胺

货号 B2757357
CAS 编号: 1007047-14-4
分子量: 381.82
InChI 键: WJYJOKNDGDPNCT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide is a useful research compound. Its molecular formula is C18H16ClN7O and its molecular weight is 381.82. The purity is usually 95%.
BenchChem offers high-quality N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌应用

研究表明,该特定化合物的衍生物已显示出作为抗菌剂的巨大潜力。Hafez、El-Gazzar 和 Al-Hussain (2016) 的一项研究合成了新型吡唑衍生物,展示了从良好到极好的抗菌活性。对这些衍生物的体外抗菌特性进行了评估,对各种微生物菌株显示出有希望的结果(Hafez, El-Gazzar, & Al-Hussain, 2016)

抗癌应用

此外,这些化合物已被探索其抗癌潜力。Hafez 等人 (2016) 的同一项研究发现,某些合成的化合物对选定的癌细胞系表现出比参考药物阿霉素更高的抗癌活性。这表明它们在开发新的抗癌疗法中具有潜在作用(Hafez, El-Gazzar, & Al-Hussain, 2016)

Rahmouni 等人 (2016) 进行的另一项研究重点是合成新型吡唑并嘧啶衍生物,评估其作为抗癌和抗 5-脂氧合酶剂的活性。这项研究突出了该化合物在靶向癌细胞增殖和存活的不同方面的多功能性,展示了一种结构活性关系,可以指导未来的药物开发(Rahmouni et al., 2016)

生化应用

在生化水平上,该化合物的类似物已被检查其对腺苷受体的亲和力。Harden、Quinn 和 Scammells (1991) 合成了 1-甲基异鸟嘌呤的吡唑并[3,4-d]嘧啶类似物,研究了它们的腺苷受体亲和力。这项研究不仅提供了对该化合物生化相互作用的见解,还提供了其在治疗与腺苷受体失调相关的疾病中的潜在治疗应用(Harden, Quinn, & Scammells, 1991)

作用机制

Target of Action

The primary target of this compound is the Akt kinase . Akt kinase, also known as Protein Kinase B (PKB), is a key player in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration.

Mode of Action

This compound acts as an ATP-competitive inhibitor of Akt . It binds to the ATP-binding site of Akt, preventing ATP from binding and thus inhibiting the phosphorylation and activation of Akt. This results in the downregulation of Akt signaling.

Biochemical Pathways

The inhibition of Akt disrupts several downstream pathways. One of the key pathways affected is the PI3K/Akt/mTOR pathway , which is crucial for cell survival and growth. By inhibiting Akt, this compound can induce cell cycle arrest and apoptosis, particularly in cancer cells that are dependent on this pathway for survival and proliferation .

Pharmacokinetics

The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . Its degree of lipophilicity allows it to diffuse easily into cells , enhancing its bioavailability.

Result of Action

The result of the compound’s action is the inhibition of tumor growth, as demonstrated in a breast cancer xenograft model . By inhibiting Akt and its downstream signaling, the compound can effectively suppress the proliferation of cancer cells and induce their apoptosis.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of ATP in the cellular environment can affect the compound’s ability to inhibit Akt, given its mode of action as an ATP-competitive inhibitor. Furthermore, the compound’s lipophilicity suggests that it may be affected by the lipid composition of the cellular environment .

属性

IUPAC Name

N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN7O/c1-3-16(27)23-15-8-11(2)24-26(15)18-14-9-22-25(17(14)20-10-21-18)13-6-4-12(19)5-7-13/h4-10H,3H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYJOKNDGDPNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=NN1C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。